Cas no 2760850-48-2 (1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-)

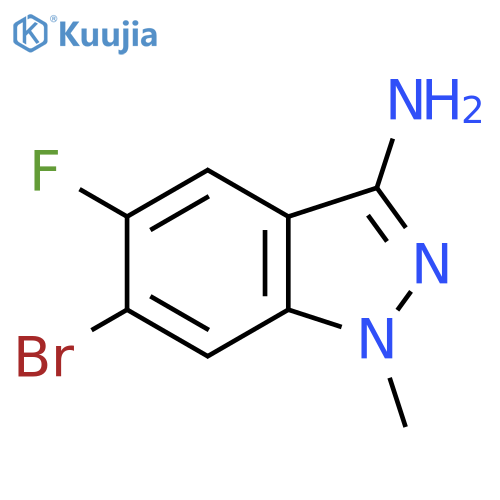

2760850-48-2 structure

商品名:1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-

1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-

- 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine

- 2760850-48-2

- SCHEMBL24752903

- DB-399319

- 6-bromo-5-fluoro-1-methyl-indazol-3-amine

- F92223

-

- インチ: 1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)

- InChIKey: QBZSQMXJCPUGNS-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(F)C(Br)=C2)C(N)=N1

計算された属性

- せいみつぶんしりょう: 242.98074g/mol

- どういたいしつりょう: 242.98074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR029IT4-100g |

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine |

2760850-48-2 | 97% | 100g |

$4341.00 | 2023-12-15 | |

| 1PlusChem | 1P029IKS-5g |

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine |

2760850-48-2 | 95% | 5g |

$273.00 | 2024-05-07 | |

| 1PlusChem | 1P029IKS-100g |

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine |

2760850-48-2 | 95% | 100g |

$2435.00 | 2024-05-07 | |

| Aaron | AR029IT4-5g |

6-Bromo-5-Fluoro-1-Methyl-1H-Indazol-3-Amine |

2760850-48-2 | 97% | 5g |

$174.00 | 2025-02-17 | |

| 1PlusChem | 1P029IKS-250mg |

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine |

2760850-48-2 | 95% | 250mg |

$36.00 | 2024-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX7727-50.0g |

6-bromo-5-fluoro-1-methyl-indazol-3-amine |

2760850-48-2 | 97% | 50.0g |

¥8330.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX7727-100.0mg |

6-bromo-5-fluoro-1-methyl-indazol-3-amine |

2760850-48-2 | 97% | 100.0mg |

¥125.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX7727-1.0g |

6-bromo-5-fluoro-1-methyl-indazol-3-amine |

2760850-48-2 | 97% | 1.0g |

¥521.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX7727-250.0mg |

6-bromo-5-fluoro-1-methyl-indazol-3-amine |

2760850-48-2 | 97% | 250.0mg |

¥204.0000 | 2024-08-03 | |

| Aaron | AR029IT4-250mg |

6-Bromo-5-Fluoro-1-Methyl-1H-Indazol-3-Amine |

2760850-48-2 | 97% | 250mg |

$36.00 | 2025-02-17 |

1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl- 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2760850-48-2 (1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2760850-48-2)1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-

清らかである:99%/99%

はかる:5g/25g

価格 ($):392/1305